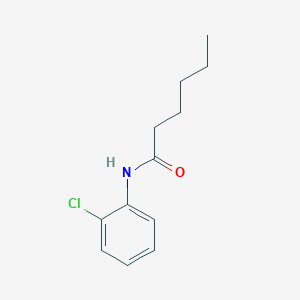

N-(2-chlorophenyl)hexanamide

Description

Structure

3D Structure

Properties

CAS No. |

21257-67-0 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(2-chlorophenyl)hexanamide |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,2-4,9H2,1H3,(H,14,15) |

InChI Key |

OAOTZYGOQZLYTH-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=CC=C1Cl |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl Hexanamide and Analogues

Established Synthetic Routes to N-Arylhexanamides

The traditional synthesis of N-arylhexanamides is primarily centered on the formation of a stable amide bond between an aromatic amine and a hexanoyl derivative. This process is well-documented and relies on robust, high-yielding chemical reactions.

The most common strategy for synthesizing N-arylhexanamides is the N-acylation of an arylamine. orientjchem.org This reaction involves introducing an acyl group (in this case, a hexanoyl group) into the amine. allen.in The process typically utilizes an acylating agent, such as an acyl chloride or an acid anhydride, which reacts with the amine to form the amide linkage. allen.inrsc.org

For the specific synthesis of N-(2-chlorophenyl)hexanamide, the reaction would involve the nucleophilic attack of the nitrogen atom in 2-chloroaniline (B154045) on the electrophilic carbonyl carbon of a hexanoyl derivative. savemyexams.com A common and efficient method is the reaction between 2-chloroaniline and hexanoyl chloride. This is a type of nucleophilic addition-elimination reaction where a molecule of hydrogen chloride (HCl) is eliminated. savemyexams.com To drive the reaction to completion, a base is often added to neutralize the HCl byproduct.

Alternative methods for amide bond formation include the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). These reagents activate the carboxylic acid (hexanoic acid), allowing it to react with the amine to form the amide bond under milder conditions than the acyl chloride method.

Table 1: Common Acylation Reactions for N-Aryl Amide Synthesis

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| Arylamine | Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | N-Aryl Amide | Nucleophilic Acyl Substitution savemyexams.com |

| Arylamine | Carboxylic Anhydride | None or Acid/Base Catalyst | N-Aryl Amide | Nucleophilic Acyl Substitution allen.in |

The primary precursors for the synthesis of this compound are 2-chloroaniline and hexanoic acid (or its activated form, hexanoyl chloride). chemsrc.com

2-Chloroaniline Synthesis: 2-Chloroaniline is a readily available commercial chemical. chemsrc.com Industrially, it can be synthesized through the reduction of 2-nitrochlorobenzene. The synthesis of the precursor, 2-nitrochlorobenzene, involves the electrophilic nitration of chlorobenzene. Alternatively, direct chlorination of aniline (B41778) can be challenging as it can lead to multiple products and oxidation. Therefore, a common laboratory approach involves protecting the amino group of aniline as acetanilide (B955) first. The acetanilide is then chlorinated, primarily at the ortho and para positions. The desired ortho-isomer is then separated and the protecting acetyl group is removed by hydrolysis to yield 2-chloroaniline.

Hexanoyl Chloride Synthesis: Hexanoyl chloride is typically prepared from hexanoic acid. The conversion is achieved by reacting hexanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a more reactive acyl chloride, which is ideal for acylation reactions.

Halogenation Techniques: The introduction of the chlorine atom onto the aromatic ring is a key step. Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings. While direct halogenation of benzene (B151609) derivatives is a common electrophilic aromatic substitution, controlling the position of the halogen (regioselectivity) is crucial. In the context of synthesizing precursors for analogues, the halogenation of substituted anilines or other aromatic precursors allows for the creation of a variety of halogenated intermediates.

Amide Bond Formation Strategies: Acylation Reactions

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry focuses on developing more efficient, cost-effective, and environmentally friendly methods. orientjchem.org This includes advancements in the synthesis of N-aryl amides.

Advanced approaches often focus on improving reaction conditions. For instance, catalyst-free N-acylation reactions have been developed, which can be performed in water or even without a solvent, significantly reducing the environmental impact. orientjchem.org Microwave-assisted organic synthesis is another technique that can dramatically reduce reaction times and sometimes improve yields for amide formation.

Reaction optimization is a critical aspect of modern synthesis. rsc.org Methodologies like Design of Experiments (DoE) allow chemists to systematically study the effects of various factors (e.g., temperature, solvent, catalyst concentration, reaction time) on the yield and purity of the product. rsc.orgnih.gov This statistical approach allows for the rapid identification of the optimal conditions for the synthesis of this compound, minimizing the formation of byproducts and maximizing efficiency. nih.gov For industrial-scale production, techniques such as continuous flow synthesis in automated reactors can be employed to enhance efficiency, safety, and consistency.

Table 2: Parameters for Reaction Optimization in N-Arylhexanamide Synthesis

| Parameter | Description | Potential Impact |

|---|---|---|

| Solvent | The medium in which the reaction is conducted. | Can affect reactant solubility, reaction rate, and selectivity. rsc.org |

| Temperature | The thermal energy supplied to the reaction. | Influences reaction kinetics; higher temperatures can increase rate but may also lead to side products. |

| Catalyst | A substance that increases the reaction rate without being consumed. | Choice and concentration of catalyst (e.g., Lewis acids, bases) can be critical for efficiency. orientjchem.org |

| Reactant Ratio | The molar ratio of the amine to the acylating agent. | Using an excess of one reactant can drive the reaction to completion but may complicate purification. |

| Reaction Time | The duration of the reaction. | Insufficient time leads to incomplete reaction, while excessive time can promote decomposition or side reactions. |

Derivatization Strategies for Structural Diversification and Library Synthesis

Structural diversification of a lead compound like this compound is essential for exploring structure-activity relationships, particularly in medicinal chemistry. This involves systematically modifying different parts of the molecule to create a library of analogues. rsc.org

Derivatization strategies can target several positions on the this compound scaffold:

Acyl Chain Modification: The hexanamide (B146200) chain can be easily varied. Using different acyl chlorides (e.g., propanoyl chloride, benzoyl chloride) or carboxylic acids in the initial acylation step allows for the synthesis of analogues with different chain lengths, branching, or containing other functional groups.

Aromatic Ring Substitution: The 2-chlorophenyl ring can be modified. Starting with different substituted anilines (e.g., 3-chloroaniline, 4-fluoroaniline, 2-methylaniline) allows for the exploration of how the position and nature of the substituent on the aromatic ring affect the compound's properties. rsc.org Further derivatization can sometimes be achieved via nucleophilic aromatic substitution on the existing chlorophenyl group, although this is generally challenging. evitachem.com

Amide Bond Modification: The amide bond itself can be a point of derivatization. For example, hydrolysis of the amide under acidic or basic conditions would yield 2-chloroaniline and hexanoic acid, which could then be used to synthesize other derivatives. evitachem.com

The goal of these strategies is often to create a "chemistry informer library"—a collection of diverse but related compounds that can be screened to evaluate and advance a synthetic method or to search for specific biological activities. rsc.org High-throughput synthesis techniques are often employed to rapidly generate these libraries.

Structure Activity Relationship Sar Investigations of N 2 Chlorophenyl Hexanamide Analogues

Impact of N-Phenyl Substituents on Biological Activity Profiles

The substituted N-phenyl ring is a critical component for molecular recognition by biological targets. Its electronic properties and the position of its substituents can dictate binding affinity and functional activity.

The location of the chloro group on the phenyl ring is crucial. While N-(2-chlorophenyl)hexanamide has the substituent at the ortho position, moving it to the meta (position 3) or para (position 4) positions would create N-(3-chlorophenyl)hexanamide and N-(4-chlorophenyl)hexanamide, respectively. This change, known as positional isomerism, can profoundly impact biological activity.

Research on other N-aryl amide series demonstrates the importance of substituent placement. For instance, in a study of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which are allosteric modulators of the mGluR5 receptor, placing a halogen atom in the ortho-position of a phenyl ring led to a significant increase in both binding and functional activity compared to other positions. acs.org This suggests that the ortho position may enable key interactions with a receptor binding pocket that are not possible from the meta or para positions. Theoretical studies also indicate that ortho substituents can influence the conformation of the entire molecule and may participate in intramolecular hydrogen bonding, which can pre-organize the molecule for optimal receptor fit. nih.gov

Based on these principles, it is probable that the biological activity of chlorophenylhexanamide isomers would vary significantly. The ortho-chloro group in this compound likely induces a specific twist in the molecule that could be essential for its activity, an effect that would be different for the meta and para isomers.

Table 1: Illustrative Impact of Substituent Position on Activity in a Related Benzamide Series

| Compound/Substituent Position | Functional Activity (EC₅₀ in nM) |

| ortho-Fluoro | 9.6 |

| meta-Fluoro | 110 |

| para-Fluoro | 77 |

Data derived from a study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, illustrating how substituent position affects potency. acs.org

Adding other chemical groups to the 2-chlorophenyl ring can further modulate activity by altering the molecule's electronics, lipophilicity, and steric profile.

Additional Halogens: Studies on N-arylcinnamamides have shown that having two halogen substituents on the N-aryl ring is critical for potent antiplasmodial activity. drugdesign.org For example, 3,4-dichlorocinnamanilides generally displayed a broader range of activity than their 4-chlorocinnamanilide counterparts. drugdesign.org This suggests that an analogue like N-(2,4-dichlorophenyl)hexanamide could potentially exhibit enhanced or different activity compared to the monosubstituted parent compound.

Alkyl Groups: The introduction of small alkyl groups, like a methyl group, can influence activity by providing additional hydrophobic interactions. However, the effect is highly dependent on the target. In one study on thieno[2,3-b]pyridines, adding an electron-donating methyl group did not improve binding energy, whereas electron-withdrawing groups did. cm-uj.krakow.pl

Positional Isomerism of the Chloro-Substituent

Influence of Hexanamide (B146200) Chain Modifications

The hexanamide chain acts as a flexible linker and provides a key lipophilic component. Its length and composition are prime targets for modification.

Altering the length of the alkyl chain is a fundamental SAR strategy. For many classes of bioactive compounds, including N-alkylmorpholine derivatives and other amphiphilic molecules, a "cut-off effect" is observed. nih.gov This means that biological activity often increases as the alkyl chain lengthens up to an optimal point, after which further increases in length lead to a decrease in activity. nih.govCurrent time information in Bangalore, IN.researchgate.net

For this compound, the six-carbon chain provides a certain level of lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Shorter Chains: Analogues like N-(2-chlorophenyl)butanamide (4 carbons) or N-(2-chlorophenyl)propanamide (3 carbons) would be more water-soluble and less lipophilic. This could be beneficial if the target binding site is more exposed, but may reduce efficacy if membrane passage is required.

Longer Chains: Analogues like N-(2-chlorophenyl)octanamide (8 carbons) or decanamide (B1670024) (10 carbons) would be more lipophilic. This often enhances interactions with hydrophobic targets and improves membrane permeability, but excessive length can lead to poor solubility, non-specific binding, and steric clashes within a defined binding pocket. cm-uj.krakow.pl Studies on N-alkylmorpholines showed peak antibacterial activity with chains of 12 to 16 carbons. nih.gov

Table 2: Illustrative Example of the "Cut-off Effect" on Antibacterial Activity

| Compound (N-Alkylmorpholine Derivative) | Alkyl Chain Length | Minimum Inhibitory Concentration (µg/mL) |

| C8 | 8 | > 500 |

| C10 | 10 | 62.5 |

| C12 | 12 | 3.9 |

| C14 | 14 | 3.9 |

| C16 | 16 | 3.9 |

| C18 | 18 | 125 |

Data derived from a study on N-alkylmorpholine derivatives against MRSA, showing optimal activity for chain lengths between C12 and C16. nih.gov

Introducing functional groups such as hydroxyl (-OH), amino (-NH₂), or keto (C=O) groups into the hexanamide chain can dramatically alter a compound's properties. This strategy can introduce new hydrogen bonding points, change solubility, and create more rigid or conformationally constrained analogues.

Chain Length Variation and its Pharmacological Implications

Structural Elucidation of Key Pharmacophores and Bioisosteric Replacements

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For a molecule like this compound, a likely pharmacophore would include:

An aromatic ring feature (the chlorophenyl group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

A hydrophobic/lipophilic region (the hexyl chain).

The amide bond is central to this pharmacophore but is often a liability in drug candidates due to poor metabolic stability (susceptibility to hydrolysis by amidase enzymes) and limited membrane permeability. mdpi.com Therefore, replacing the amide bond with a bioisostere—a different functional group with similar physical and chemical properties—is a common and powerful strategy.

Common bioisosteric replacements for the amide group include:

Heterocycles: Rings like 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles can mimic the hydrogen bonding properties and planarity of an amide while being more resistant to hydrolysis.

Reversed Amide: Simply reversing the amide bond (to give a C(=O)NH- linkage instead of NH-C(=O)) can alter the hydrogen bonding vectors and sometimes improve activity or stability.

Fluoroalkenes: Replacing the amide with a trans-fluoroalkene (-CF=CH-) can mimic the geometry and dipole moment of the amide bond without the hydrogen bonding capabilities, which is useful for probing the importance of those interactions.

Ureas and Thioamides: These groups retain hydrogen bonding capacity but have different electronic and geometric properties that can lead to improved binding or altered selectivity. mdpi.com

By systematically applying these modifications, researchers can fine-tune the properties of a lead compound to enhance its potency, selectivity, and drug-like characteristics.

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. mdpi.com Consequently, the enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics, pharmacokinetics, and toxicity. mdpi.com In the investigation of this compound analogues, the influence of stereocenters on biological activity is a key area of study to optimize potency and selectivity.

Research into the structure-activity relationships of related compounds has revealed that the specific stereoisomer can be crucial for activity. For instance, in a series of indolin-2-one analogues, the presence of a chiral center had a profound impact on the compound's antiproliferative potency. acs.orgnih.gov The S-(-) enantiomer of one such analogue was found to be four times more potent in vitro than the racemic mixture, while the R-(+) enantiomer was almost devoid of activity. nih.gov This highlights a clear stereospecific requirement for the biological target interaction. The dehydrated version of this parent compound, which lacks the chiral center, demonstrated potency comparable to the racemate, suggesting that while the hydroxyl group itself may not be essential for binding, its stereochemical orientation is paramount when present. nih.gov

Table 1: In Vitro Activity of Indolin-2-one Analogue Enantiomers

This table displays the growth inhibition (GI₅₀) values for the different stereoisomers of an indolin-2-one analogue against TC32 cells, illustrating the impact of stereochemistry on potency.

| Compound/Enantiomer | GI₅₀ (μM) | Potency Relative to Racemate |

| Racemic Compound 2 | 0.9 nih.gov | 1x |

| S-(-) Enantiomer | 0.28 nih.gov | ~4x more potent |

| R-(+) Enantiomer | Inactive nih.gov | Inactive |

| Dehydrated Analogue (Achiral) | 1.0 nih.gov | ~1x |

Further evidence for the importance of stereochemistry is found in studies of tetrahydro-β-carboline (THβC) derivatives, which are structurally complex analogues investigated as potential histone deacetylase (HDAC) inhibitors. rsc.org The chirality at two centers (C1 and C3) of the THβC scaffold was adjusted, leading to the synthesis of different stereoisomers. rsc.org Comparative analysis showed that the (1S,3R)-THβC analogues were consistently superior in their inhibitory activity against HDAC1 compared to their corresponding (1R,3S)-isomers. rsc.org This demonstrates that the spatial orientation of the substituents on the core scaffold is a critical factor for effective enzyme inhibition.

Table 2: Stereoisomer Comparison of HDAC1 Inhibition by Tetrahydro-β-carboline (THβC) Analogues

This table shows the inhibition rate (IR) against HDAC1 for two stereoisomers of a THβC derivative, highlighting the superior activity of the (1S,3R) configuration.

| Compound Isomer | Configuration | HDAC1 Inhibition Rate (%) at 500 nM |

| Compound 9f | (1R,3S) | 40.8 rsc.org |

| Compound 13f | (1S,3R) | 91.4 rsc.org |

These findings underscore the principle that for many analogues related to this compound, a specific stereochemical configuration is essential for optimal biological activity. The differential effects of enantiomers and diastereomers provide valuable insights into the topology of the target binding site, guiding the design of more potent and selective molecules.

Molecular Mechanisms of Biological Interaction and Target Modulation by N 2 Chlorophenyl Hexanamide

Investigations into Enzyme Inhibition Capabilities

The N-(2-chlorophenyl)hexanamide scaffold is present in numerous compounds designed as enzyme inhibitors. ontosight.ainih.gov Quinazoline and thieno[3,2-d]pyrimidine (B1254671) derivatives that incorporate this chemical structure have shown potential for inhibiting enzymes involved in critical cellular pathways. ontosight.ai

Kinetics and Specificity of Enzyme-Ligand Interactions

Enzyme kinetics studies are crucial for understanding how a compound interacts with an enzyme. pressbooks.pub These studies determine key parameters like the Michaelis constant (Kм), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). pressbooks.publibretexts.org A low Kм value suggests a high affinity of the enzyme for the substrate. pressbooks.pub The specificity constant (kcat/Kм) is a measure of how efficiently an enzyme converts a substrate into a product. libretexts.org

While specific kinetic parameters for this compound are not documented in the available literature, the study of enzyme-catalyzed reactions is well-established. libretexts.orgnuph.edu.ua Enzymes exhibit high specificity, acting on particular substrates or specific types of chemical bonds. nuph.edu.ua For instance, studies on complex systems can now determine the catalytic efficiencies for thousands of peptide substrates in a single experiment. nih.gov The analysis of structurally related amide compounds as inhibitors of enzymes like pantothenate synthetase in Mycobacterium tuberculosis highlights the potential for this chemical class to exhibit specific enzyme-ligand interactions. nih.gov

Allosteric Modulation and Active Site Binding Mechanisms

Compounds can inhibit enzyme activity through direct binding to the active site, competing with the natural substrate, or by binding to an allosteric site. numberanalytics.com Allosteric modulation involves the regulation of a protein's activity by a molecule binding to a site other than the active site. numberanalytics.comnih.gov This binding event induces a conformational change in the protein, which can either enhance (Positive Allosteric Modulation, PAM) or reduce (Negative Allosteric Modulation, NAM) the protein's activity. numberanalytics.commdpi.com

This mechanism offers a more nuanced regulation of biological processes compared to simple activation or inhibition. frontiersin.org For example, allosteric modulators can be designed to only have an effect in the presence of the endogenous ligand, providing a finer level of control. cnrs.fr The this compound structure is part of larger molecules that are being investigated for such complex interactions. frontiersin.org For instance, certain gonadotropin receptor modulators can reshape intracellular signaling patterns through allosteric binding. frontiersin.org

Identification of Specific Enzyme Targets

Research into compounds structurally related to this compound has identified several potential enzyme targets. The thieno[3,2-d]pyrimidine core, often linked to the this compound moiety, is prevalent in molecules designed to inhibit kinases. Similarly, quinazoline-based structures are studied for their ability to inhibit enzymes involved in inflammation and cancer, such as those in cell proliferation pathways. ontosight.ai One study on a quinazolinone derivative suggested it might inhibit nicotinamide (B372718) phosphoribosyltransferase, an enzyme involved in NAD biosynthesis.

Table 1: Potential Enzyme Targets for Compounds Structurally Related to this compound

| Structural Class | Potential Enzyme Target | Implied Biological Pathway |

|---|---|---|

| Thieno[3,2-d]pyrimidine Derivatives | Kinases | Signal Transduction, Cell Cycle |

| Quinazoline Derivatives | Kinases, Inflammatory Enzymes | Cell Proliferation, Inflammation |

| Pantothenate Synthetase Inhibitors | Pantothenate Synthetase | Coenzyme A Biosynthesis |

| Arginase Inhibitors | Arginase | Nitric Oxide Metabolism |

This table is based on findings from structurally related compounds and suggests potential, not confirmed, targets for this compound.

Receptor Binding and Ligand-Receptor Interactions

The this compound chemical feature is also found in ligands developed for various G-protein coupled receptors (GPCRs), including cannabinoid and dopamine (B1211576) receptors. mdpi.comredheracles.netpitt.edu

Affinity and Selectivity Profiling at Receptor Subtypes

A ligand's utility is often defined by its binding affinity (commonly measured as the inhibition constant, Ki) and its selectivity for a specific receptor subtype. redheracles.netnih.gov High affinity (low Ki value) indicates that a low concentration of the ligand is needed to bind to the receptor. redheracles.net High selectivity is crucial for minimizing off-target effects. pitt.edu

Studies on complex molecules incorporating the this compound framework have demonstrated high affinity and selectivity. For example, benzolactam derivatives containing a 2-chlorophenyl group on a piperazine (B1678402) moiety showed high affinity for the dopamine D3 receptor. redheracles.net Similarly, adenosine (B11128) derivatives with a 2-(2-chlorophenyl)ethyl group have been identified as antagonists for the A3 adenosine receptor. nih.gov Research on cannabinoid receptor ligands has also produced compounds with high selectivity for the CB2 receptor over the CB1 receptor, which is desirable to avoid central nervous system side effects. pitt.edunih.gov

Table 2: Receptor Binding Affinities for Compounds Containing a Chlorophenyl Moiety

| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Benzolactam Derivative | Dopamine D3 | High affinity noted | Higher affinity for D3 vs D1/D2 |

| Adenosine Derivative | Adenosine A3 | 175 nM (as antagonist) | Selective for A3 |

| Biamide Derivative | Cannabinoid CB2 | 22-85 nM | 235- to 909-fold vs CB1 |

This table presents data from various complex compounds that share a chlorophenyl feature, illustrating the potential for this class of molecules in targeted receptor binding. redheracles.netnih.govnih.gov

Agonist, Antagonist, and Inverse Agonist Modalities

Ligands can modulate receptor function in several ways: as agonists that activate the receptor, antagonists that block activation by an agonist, or inverse agonists that reduce the receptor's basal activity. mdpi.comnih.gov The this compound structure has been incorporated into molecules exhibiting these different modalities.

For instance, analogs of the cannabinoid receptor partial agonist BAY 59-3074 have been developed to create peripherally selective modulators. mdpi.com In other studies, derivatives have been specifically designed as CB2 receptor inverse agonists, which have potential applications in treating conditions like osteoporosis by inhibiting osteoclast formation. nih.gov Furthermore, adenosine derivatives bearing a 2-(2-chlorophenyl)ethyl group have been characterized as A3 adenosine receptor antagonists. nih.gov The development of fluorescent antagonists for the P2Y2 receptor also highlights the chemical tractability of designing ligands with specific functional outcomes. researchgate.net

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of scientific databases and literature reveals a notable absence of specific research on the molecular and biological interactions of the chemical compound this compound. While the user-requested outline presumes a body of research on this compound's effects on receptor subtypes and cellular signaling pathways, an extensive search indicates that such specific data is not currently available in the public domain.

While research exists for structurally related compounds, the specific biological mechanisms of this compound itself appear to be an uninvestigated area. Information regarding its direct interaction with receptor subtypes, its influence on intracellular cascades, and any resulting ligand-induced conformational changes has not been documented in the accessible scientific literature.

For context, studies on analogous compounds offer insights into the potential activities of molecules within this chemical class. For example, research into the insecticidal properties of related isomers, such as N-(3-chlorophenyl)hexanamide and N-(4-chlorophenyl)hexanamide, has been conducted. mdpi.com In these studies, the compounds were synthesized and evaluated for their toxicity against agricultural pests, indicating that the general structure can possess bioactivity. mdpi.com However, these findings are specific to different isomers and their effects on insects, and cannot be scientifically extrapolated to define the molecular mechanisms of this compound in other biological systems.

Given the lack of direct research, it is not possible to provide scientifically validated information or data tables for the following requested sections concerning this compound:

Computational Chemistry and Molecular Modeling in N 2 Chlorophenyl Hexanamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. riken.jp These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. jussieu.fr For N-(2-chlorophenyl)hexanamide, these calculations can elucidate its stability, reactivity, and the nature of its intramolecular interactions.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. In this compound, quantum calculations would likely show the HOMO localized on the electron-rich 2-chlorophenyl ring and the amide group, while the LUMO may be distributed across the aromatic system. researchgate.netresearchgate.net This information is crucial for predicting sites of metabolic attack or chemical reaction.

Illustrative Data from Quantum Chemical Calculations: The following table represents the type of data that would be generated for this compound using DFT calculations (e.g., at the B3LYP/6-31G* level of theory).

| Calculated Property | Illustrative Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating capacity |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential | Varies across surface | Predicts sites for electrophilic and nucleophilic attack |

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This method is central to structure-based drug design, helping to understand how a molecule like this compound might exert a biological effect. biorxiv.org The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. frontiersin.org

For this compound, docking studies would identify the most probable binding pose within a specific protein target, such as an enzyme or receptor. The analysis reveals key intermolecular interactions, including:

Hydrogen Bonds: The amide group's N-H donor and C=O acceptor are prime candidates for forming hydrogen bonds with amino acid residues.

Hydrophobic Interactions: The hexyl chain and the chlorophenyl ring can engage in hydrophobic contacts with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic chlorophenyl ring can stack with the rings of aromatic amino acids like phenylalanine, tyrosine, or histidine.

These interaction "hotspots" are critical for the stability of the ligand-receptor complex and determine the molecule's binding affinity and specificity. nih.govrsc.org

Illustrative Docking Results for this compound against a Hypothetical Kinase Target: This table illustrates the interactions that a docking study might predict.

| Interacting Residue (in Target) | Interaction Type | Part of this compound Involved |

| Asp145 | Hydrogen Bond | Amide N-H |

| Leu83 | Hydrophobic | Hexyl Chain |

| Val30 | Hydrophobic | Hexyl Chain |

| Phe80 | π-π Stacking | Chlorophenyl Ring |

| Lys28 | Hydrogen Bond | Amide C=O |

Virtual screening is a computational method that involves docking large libraries of compounds against a target protein to identify potential "hits" or lead compounds. core.ac.uk This approach is more efficient and cost-effective than experimental high-throughput screening. nih.gov If this compound were identified as a hit from a preliminary screen, its scaffold could be used to search for structurally similar compounds in vast virtual libraries, such as those from Enamine or Mcule. schrodinger.com The goal is to find derivatives with improved binding affinity, selectivity, or better pharmacokinetic properties, thereby accelerating the lead identification process. googleapis.com

Elucidating Binding Modes and Interaction Hotspots

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are essential for predicting the activity of newly designed molecules before they are synthesized. conicet.gov.ar

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., anticonvulsant activity) is required. mdpi.compreprints.org A mathematical model is then generated using regression techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create an equation that relates molecular descriptors to activity. scribd.com

For example, a hypothetical QSAR model for anticonvulsant activity might take the form:

pIC50 = c0 + c1(LogP) + c2(TPSA) + c3*(Molecular Weight)

This equation could then be used to predict the anticonvulsant potency (pIC50) of new, unsynthesized derivatives based on their calculated descriptor values.

The quality of a QSAR model depends heavily on the selection of relevant molecular descriptors and rigorous statistical validation. researchgate.net Descriptors are numerical values that encode different aspects of a molecule's structure. nih.gov They can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, polar surface area (TPSA).

3D: Molecular shape and volume descriptors.

The selection of a small, non-correlated set of descriptors that effectively captures the variance in biological activity is crucial. researchgate.net Once a model is built, it must be validated to ensure its robustness and predictive power. Common validation metrics include:

R² (Coefficient of determination): Measures how well the model fits the training data.

Q² (Cross-validated R²): Measures the model's internal predictive ability.

External Validation: The model's ability to predict the activity of an external set of compounds not used in model building.

Illustrative Molecular Descriptors Calculated for this compound for a QSAR Study: This table provides examples of descriptors that would be calculated for use in a QSAR model.

| Descriptor Type | Descriptor Name | Illustrative Value | Relevance |

| Physicochemical | LogP | 4.1 | Lipophilicity, membrane permeability |

| Topological | TPSA (Topological Polar Surface Area) | 29.1 Ų | Polarity, bioavailability |

| Constitutional | Molecular Weight | 225.7 g/mol | Size |

| Geometrical | Molecular Volume | 230 ų | Steric fit in binding site |

| Electronic | Dipole Moment | 3.2 D | Polarity and interactions |

Development of Predictive Models for Biological Activity

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. researchgate.net In the context of this compound research, MD simulations provide atomic-level insights into its conformational flexibility and how it interacts with potential biological targets. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture that complements static molecular modeling techniques. researchgate.net

Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible hexanamide (B146200) chain and rotatable bonds, can adopt a multitude of conformations in solution. Identifying the most stable and biologically relevant conformations is crucial for understanding its mechanism of action.

MD simulations are employed to explore the conformational landscape of this compound. By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in a water box at a specific temperature and pressure), researchers can observe how the molecule folds and flexes over time. The resulting trajectory provides a wealth of information on the energetically favorable conformations.

A typical conformational analysis using MD would involve the following steps:

System Setup: A 3D model of this compound is placed in a simulation box, typically filled with water molecules to solvate the compound.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. This is usually done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. galaxyproject.org

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformational states.

The analysis of the MD trajectory allows for the identification of predominant conformational families. These are often visualized using Ramachandran-like plots for key dihedral angles or through clustering algorithms that group similar structures. The relative populations of these conformational clusters can be estimated based on their occurrence during the simulation, providing insights into the conformational preferences of this compound.

While specific research on this compound is not publicly available, a hypothetical study could yield data on the distribution of key dihedral angles, as illustrated in the table below.

Table 1: Hypothetical Predominant Dihedral Angle Distributions in this compound from a Simulated MD Trajectory

| Dihedral Angle | Predominant Angle Range (degrees) | Percentage of Simulation Time |

| C1-C2-N-C7 (Amide Bond) | 175 to -175 (trans) | >95% |

| C2-N-C7-C8 (Phenyl Rotation) | -60 to -90 and 60 to 90 | 45% and 40% |

| C1-C2-C3-C4 (Hexanamide Chain) | -180, 60, -60 (gauche/anti) | Variable |

| C2-C3-C4-C5 (Hexanamide Chain) | -180, 60, -60 (gauche/anti) | Variable |

Note: This table is for illustrative purposes and is based on the general principles of molecular dynamics simulations, as specific experimental data for this compound is not available.

Binding Dynamics

Understanding how this compound interacts with a biological target, such as a receptor or enzyme, is fundamental to elucidating its pharmacological effects. MD simulations of the ligand-protein complex can reveal the dynamics of the binding process, the stability of the interaction, and the key residues involved.

The process for simulating a ligand-protein complex is similar to that for the unbound ligand, with the added complexity of the protein. After an initial docking pose is predicted, an MD simulation can provide a more realistic and dynamic view of the binding.

Key insights from binding dynamics simulations include:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand with respect to the protein's binding pocket, researchers can assess the stability of the initial docking pose. A stable RMSD suggests a persistent binding mode. galaxyproject.org

Key Intermolecular Interactions: The simulation can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein's amino acid residues over time.

Conformational Changes upon Binding: Both the ligand and the protein can undergo conformational changes to achieve an optimal fit. MD simulations can capture these induced-fit effects.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

A hypothetical study on the binding of this compound to a target protein could generate data on the interaction patterns, as shown in the hypothetical table below.

Table 2: Hypothetical Interaction Analysis of this compound with a Target Protein from an MD Simulation

| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| Tyr85 | Hydrogen Bond (Amide O) | 75.2 | 2.8 ± 0.3 |

| Leu120 | Hydrophobic (Phenyl Ring) | 92.5 | 3.9 ± 0.5 |

| Val67 | Hydrophobic (Hexyl Chain) | 88.1 | 4.1 ± 0.6 |

| Phe152 | π-π Stacking (Phenyl Ring) | 60.3 | 4.5 ± 0.4 |

Note: This table is for illustrative purposes to demonstrate the type of data that can be obtained from MD simulations of ligand-protein complexes. Specific data for this compound is not available.

Advanced Analytical and Spectroscopic Characterization in Research of N 2 Chlorophenyl Hexanamide

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of N-(2-chlorophenyl)hexanamide. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a unique molecular formula. thermofisher.com For this compound (Molecular Formula: C₁₂H₁₆ClNO), the theoretical exact mass can be calculated. HRMS analysis would verify this mass, providing strong evidence of the compound's successful synthesis.

In a typical analysis, the compound is ionized (e.g., via electrospray ionization - ESI) and the resulting protonated molecule [M+H]⁺ is detected. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers can distinguish the target molecule from other potential isobaric impurities, thus serving as a critical purity assessment tool. thermofisher.comresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this technique, the molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragments for this compound would be expected from the cleavage of the amide bond, loss of the hexanoyl group, or fragmentation of the alkyl chain, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound in solution. asianpubs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to assign every proton and carbon atom in the molecule and to analyze its conformational preferences. emerypharma.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons on the chlorophenyl ring, the amide proton (N-H), and the protons of the hexanamide (B146200) aliphatic chain. The aromatic region would show a complex multiplet pattern due to the chlorine substituent. The amide proton typically appears as a broad singlet or a triplet (if coupled to adjacent CH₂ protons) at a downfield chemical shift. The aliphatic chain would show characteristic signals: a triplet for the terminal methyl group (CH₃), multiplets for the internal methylene (B1212753) groups (CH₂), and a triplet for the methylene group adjacent to the carbonyl. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include those for the carbonyl carbon of the amide group (typically around 170 ppm), the aromatic carbons (in the 110-150 ppm range), and the aliphatic carbons of the hexanoyl chain. rsc.orgrsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Conformational Analysis: NMR is also instrumental in studying the compound's conformation, such as the rotational isomerism around the amide C-N bond and the orientation of the chlorophenyl ring. auremn.org.br Variable temperature NMR experiments can reveal information about the energy barriers between different conformers. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments can provide insights into the through-space proximity of atoms, helping to define the molecule's preferred three-dimensional shape in solution. msu.eduuni-muenchen.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from similar structures.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C₃'-C₆' | 7.0 - 8.2 (multiplets) | 120 - 135 |

| Aromatic C-Cl | C₂' | - | ~130 |

| Aromatic C-N | C₁' | - | ~138 |

| Amide NH | N-H | ~8.0 (broad singlet) | - |

| Carbonyl C=O | C₁ | - | ~172 |

| Aliphatic CH₂ | C₂ | ~2.3 (triplet) | ~38 |

| Aliphatic CH₂ | C₃ | ~1.7 (multiplet) | ~25 |

| Aliphatic CH₂ | C₄, C₅ | ~1.3 (multiplets) | ~31, ~22 |

| Aliphatic CH₃ | C₆ | ~0.9 (triplet) | ~14 |

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. pdbj.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine precise bond lengths, bond angles, and torsional angles. This technique confirms the molecule's connectivity and reveals its conformation and packing in the crystal lattice. For instance, analysis of the closely related compound N-(2-(trifluoromethyl)phenyl)hexanamide showed a triclinic crystal system with a P-1 space group. researchgate.net Similar detailed structural data would be obtainable for this compound, providing an unambiguous structural proof.

Co-crystal Analysis: This compound may be a candidate for co-crystallization, a technique used to modify the physicochemical properties of a molecule by incorporating a second, different molecule (a coformer) into the crystal lattice. jpionline.orgjaper.in X-ray crystallography is the gold standard for confirming the formation of a co-crystal, as it can elucidate the specific non-covalent interactions (like hydrogen bonds or π-stacking) between the active molecule and the coformer. mdpi.com Predicting and analyzing potential co-crystals can be aided by computational methods like Crystal Structure Prediction (CSP). nih.govresearchgate.net

Table 2: Representative Crystallographic Data Categories from Single-Crystal X-ray Diffraction This table illustrates the type of data obtained from an X-ray crystallographic study, using N-(2-(trifluoromethyl)phenyl)hexanamide as a structural analogue. researchgate.net

| Parameter | Example Data Type |

|---|---|

| Molecular Formula | C₁₃H₁₆F₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions (a, b, c) | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Degrees (°) |

| Volume | ų |

| Z (Molecules per unit cell) | Integer (e.g., 2) |

| Calculated Density | g/cm³ |

| Final R indices [I > 2σ(I)] | R1, wR2 values |

Chromatographic Techniques for Separation and Purification in Research Studies

Chromatographic methods are indispensable for the separation and purification of this compound from starting materials, by-products, and other impurities following its synthesis. deadnet.se These techniques are also used to assess the purity of the final compound.

Column Chromatography: Flash column chromatography is a standard method for purification on a preparative scale. rsc.org Typically, silica (B1680970) gel is used as the stationary phase, and a solvent system of varying polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used as the mobile phase. rsc.org The components of the reaction mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the desired amide.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for both purification and purity analysis. nih.gov A common method for a molecule like this compound would be reversed-phase HPLC (RP-HPLC). sielc.com In this setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. nih.gov The purity of the compound can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram. HPLC methods are scalable and can be used for preparative separation to obtain highly pure samples for further studies. sielc.com

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The compound would be vaporized and passed through a column containing a stationary phase, separating from impurities based on boiling point and interactions with the column lining.

Future Research Directions and Unexplored Avenues for N 2 Chlorophenyl Hexanamide

Expanding the Chemical Space through Novel Synthetic Strategies

The exploration of a compound's full potential is intrinsically linked to the ability to generate a diverse library of its analogs. For N-(2-chlorophenyl)hexanamide, expanding the accessible chemical space through innovative synthetic methods is a critical first step. drugtargetreview.com The reliance on a limited set of reactions can lead to a narrow exploration of molecular scaffolds. drugtargetreview.com Therefore, employing a broader range of synthetic strategies is essential for generating structural diversity and potentially discovering novel biological activities.

Future synthetic efforts could focus on several key areas:

Multi-Component Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) could be adapted to rapidly generate a wide array of peptidomimetic structures incorporating the this compound core, offering high efficiency and atom economy. uni-halle.de

Cross-Coupling Reactions: Modern catalytic cross-coupling methods, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, can be employed to modify both the chlorophenyl ring and the hexanamide (B146200) chain. This would allow for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). drugtargetreview.com

Flow Chemistry and High-Throughput Experimentation (HTE): Automated flow synthesis platforms can accelerate the production and purification of analog libraries. drugtargetreview.com HTE can facilitate the rapid screening of reaction conditions, enabling the synthesis of challenging compounds and expanding the accessible reaction space. drugtargetreview.com

Bio-catalysis and Chemo-enzymatic Synthesis: Utilizing enzymes as catalysts can offer high selectivity and milder reaction conditions, providing access to chiral analogs that are difficult to obtain through traditional chemical synthesis.

Table 1: Proposed Synthetic Strategies for Analog Generation

| Synthetic Strategy | Objective | Potential Modifications | Key Advantage |

|---|---|---|---|

| Multi-Component Reactions (e.g., Ugi) | Rapidly generate diverse peptidomimetic analogs. uni-halle.de | Varying the isocyanide, carboxylic acid, and amine components. | High efficiency and structural complexity in a single step. |

| Palladium-Catalyzed Cross-Coupling | Functionalize the 2-chlorophenyl ring. | Introduction of aryl, alkyl, amine, or alkyne groups. | Broad substrate scope and well-established reliability. |

| High-Throughput Experimentation (HTE) | Optimize reaction conditions for challenging transformations. drugtargetreview.com | Screening of catalysts, solvents, and temperatures for novel reactions. | Accelerated discovery of viable synthetic routes. drugtargetreview.com |

| Photoredox Catalysis | Access novel bond formations under mild conditions. drugtargetreview.com | C-H functionalization of the hexanamide chain or aryl ring. | Enables reactions that are difficult with traditional thermal methods. drugtargetreview.com |

Deeper Mechanistic Elucidation of Biological Activities

While the synthesis of new analogs is crucial, a deep understanding of their biological mechanisms is equally important. Preliminary studies on similar structures, such as aryl-n-hexanamides, have suggested potential antimicrobial or kinase-modulating activities. scilit.comnih.gov Future research on this compound should aim to move beyond preliminary screening to a detailed elucidation of its molecular mechanism of action.

Key avenues for mechanistic studies include:

Target Identification: Utilizing techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screening, or thermal proteome profiling can help identify the specific protein targets with which the compound interacts.

Enzymatic and Cellular Assays: Once potential targets are identified (e.g., a specific kinase or bacterial enzyme), focused enzymatic assays can be used to quantify the compound's inhibitory or activating effects. mdpi.com For instance, if a kinase is identified, assays could determine the IC50 value and probe the mode of inhibition (e.g., competitive, non-competitive). acs.org

Structure-Based Drug Design: If a protein target is identified and its structure is known or can be modeled, molecular docking studies can predict the binding mode of this compound. scilit.comresearchgate.net This information can guide the rational design of new analogs with improved potency and selectivity. nih.gov

Pathway Analysis: Investigating the downstream effects of target engagement is crucial. Techniques like Western blotting or reporter gene assays can confirm whether the compound modulates specific signaling pathways, such as the BMP2/SMAD1 pathway implicated for some pyrimidine (B1678525) derivatives. nih.gov

Table 2: Methodologies for Mechanistic Elucidation

| Research Approach | Objective | Example Technique | Expected Outcome |

|---|---|---|---|

| Target Deconvolution | Identify direct binding partners of the compound. | Affinity Selection-Mass Spectrometry (AS-MS). drugtargetreview.com | A list of candidate protein targets. |

| Enzymatic Assays | Quantify the functional effect on a specific enzyme. | In vitro kinase assay. mdpi.com | Determination of IC50 and Ki values. mdpi.com |

| Molecular Docking | Predict the binding pose and interactions within a target's active site. researchgate.net | Computational docking into a crystal structure. | Identification of key interacting amino acid residues. ijpsjournal.com |

| Cellular Pathway Analysis | Confirm the modulation of a biological pathway in a cellular context. | Reporter gene assay. | Evidence of up- or down-regulation of a specific signaling pathway. |

Integration of Multi-Omics Approaches in Biological Profiling

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is indispensable. nih.gov Individual omics technologies provide a snapshot of one layer of biology, but combining them can reveal the complex interplay between genes, proteins, and metabolites in response to a chemical perturbation. nih.gov This approach can uncover unexpected mechanisms and identify potential biomarkers of activity.

Future research should integrate the following omics technologies:

Transcriptomics (RNA-Seq): To identify genome-wide changes in gene expression following treatment with the compound. This can reveal which cellular pathways are most significantly affected.

Proteomics: To quantify changes in the abundance and post-translational modifications of proteins, providing a more direct link to cellular function than transcriptomics.

Metabolomics: To profile the small-molecule metabolites within a cell or biological system. nih.gov This can highlight alterations in metabolic pathways, such as glucose metabolism or lipid synthesis, which may be downstream consequences of the compound's primary activity. metabolomexchange.org

Epigenomics: To study modifications to DNA and histones that regulate gene expression without changing the DNA sequence itself. This could reveal if the compound has effects on epigenetic modulators like DNA methyltransferases. scirp.org

By integrating data from these different layers, researchers can construct a comprehensive network of the compound's biological impact, leading to more robust hypotheses about its mechanism of action and potential therapeutic applications. nih.gov

Table 3: Application of Multi-Omics Technologies

| Omics Technology | Biological Layer Analyzed | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | mRNA levels (Gene expression). | Identification of upregulated or downregulated signaling and metabolic pathways. |

| Proteomics | Protein abundance and modifications. nih.gov | Revealing changes in protein networks and post-translational modifications. |

| Metabolomics | Small molecule metabolites (<1500 Da). nih.gov | Detecting shifts in cellular metabolism and identifying pathway bottlenecks. |

| Epigenomics | DNA methylation, histone modifications. scirp.org | Determining if the compound influences epigenetic regulatory mechanisms. |

Development of Advanced Computational Models for Predictive Biology

As a library of this compound analogs is synthesized and tested, the resulting data can be used to build advanced computational models. These models can accelerate the discovery process by predicting the biological activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates. chemrxiv.org

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features (descriptors) of the analogs with their measured biological activity. rdd.edu.iq A robust QSAR model can be used to predict the activity of new, unsynthesized designs. chemrxiv.org

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that is essential for biological activity. This pharmacophore can then be used to screen virtual libraries for other compounds that fit the model.

Machine Learning (ML) and Artificial Intelligence (AI): Employing more sophisticated ML algorithms, such as neural networks or support vector machines, to build predictive models from SAR data. chemrxiv.org These models can often capture more complex, non-linear relationships than traditional QSAR.

ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. researchgate.net This helps to de-risk candidates early in the discovery process by flagging potential liabilities.

The iterative cycle of designing, synthesizing, testing, and modeling will create a powerful engine for optimizing the properties of this compound and its derivatives, guiding research toward molecules with desired biological profiles.

Table 4: Computational Models for Predictive Biology

| Computational Model | Primary Goal | Input Data | Predicted Output |

|---|---|---|---|

| QSAR | Correlate chemical structure with biological activity. rdd.edu.iq | Molecular descriptors and experimental activity data (e.g., IC50). | Predicted activity for novel analogs. |

| Pharmacophore Modeling | Define the essential 3D features for activity. | Structures of active compounds. | A 3D model to screen for new chemical scaffolds. |

| Machine Learning | Generate predictive models for activity or properties. chemrxiv.org | Large datasets of structures and associated biological data. | Classification (active/inactive) or regression (potency value). |

| ADMET Prediction | Forecast drug-like properties. researchgate.net | Chemical structure of a single compound. | Predictions of properties like oral bioavailability, metabolic stability, and potential toxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.